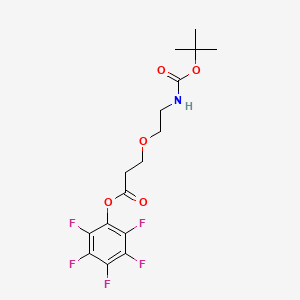

Perfluorophenyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate

Description

Perfluorophenyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate is a specialized organic compound featuring a perfluorophenyl ester group and a tert-butoxycarbonyl (Boc)-protected aminoethoxy side chain. This structure renders it highly reactive in nucleophilic substitution reactions, particularly in bioconjugation and peptide synthesis, where activated esters are critical for forming stable amide bonds under mild conditions . The Boc group serves as a protective moiety for the amine, enabling controlled deprotection in acidic environments, while the perfluorophenyl ester enhances electrophilicity, improving coupling efficiency compared to non-fluorinated analogs .

Properties

Molecular Formula |

C16H18F5NO5 |

|---|---|

Molecular Weight |

399.31 g/mol |

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoate |

InChI |

InChI=1S/C16H18F5NO5/c1-16(2,3)27-15(24)22-5-7-25-6-4-8(23)26-14-12(20)10(18)9(17)11(19)13(14)21/h4-7H2,1-3H3,(H,22,24) |

InChI Key |

RMVPDCOGRZRJDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Boc Protection of 2-Aminoethanol Followed by Alkylation

- Boc Protection : 2-Aminoethanol is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine (TEA) as a base.

$$

\text{NH}2\text{CH}2\text{CH}2\text{OH} + \text{Boc}2\text{O} \xrightarrow{\text{TEA, THF}} \text{Boc-NHCH}2\text{CH}2\text{OH}

$$ - Alkylation with Ethyl Acrylate : The Boc-protected aminoethanol undergoes Michael addition with ethyl acrylate under basic conditions (e.g., K₂CO₃ in DMF):

$$

\text{Boc-NHCH}2\text{CH}2\text{OH} + \text{CH}2=\text{CHCOOEt} \xrightarrow{\text{K}2\text{CO}3} \text{Boc-NHCH}2\text{CH}2\text{OCH}2\text{CH}_2\text{COOEt}

$$ - Saponification : The ethyl ester is hydrolyzed to the carboxylic acid using NaOH in aqueous THF:

$$

\text{Boc-NHCH}2\text{CH}2\text{OCH}2\text{CH}2\text{COOEt} \xrightarrow{\text{NaOH}} \text{Boc-NHCH}2\text{CH}2\text{OCH}2\text{CH}2\text{COOH}

$$

Direct Coupling of Boc-Protected Ethanolamine with Propanoic Acid Derivatives

- Activation of Propanoic Acid : 3-Chloropropanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂).

- Reaction with Boc-Ethanolamine : The acid chloride reacts with Boc-protected ethanolamine in dichloromethane (DCM) with TEA:

$$

\text{Boc-NHCH}2\text{CH}2\text{OH} + \text{ClCH}2\text{CH}2\text{COCl} \xrightarrow{\text{TEA}} \text{Boc-NHCH}2\text{CH}2\text{OCH}2\text{CH}2\text{COOH}

$$

Yield : 68%.

Formation of the Perfluorophenyl Ester

The carboxylic acid is activated to the PFP ester using pentafluorophenol (PFP-OH) and coupling reagents. Three methods are prevalent:

Carbodiimide-Mediated Coupling (DCC/DMAP)

- Reagents :

- 3-(2-((tert-Butoxycarbonyl)amino)ethoxy)propanoic acid (1 eq)

- PFP-OH (1.2 eq)

- Dicyclohexylcarbodiimide (DCC, 1.5 eq)

- 4-Dimethylaminopyridine (DMAP, 0.1 eq)

- Solvent: Anhydrous DCM or THF

- Steps :

- Dissolve the acid and PFP-OH in DCM.

- Add DCC and DMAP at 0°C.

- Stir at room temperature for 12–24 h.

- Filter to remove dicyclohexylurea (DCU) precipitate.

- Concentrate and purify by silica gel chromatography (hexane/ethyl acetate).

EDCl/HOBt Activation

- Reagents :

- Carboxylic acid (1 eq)

- PFP-OH (1.1 eq)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 eq)

- Hydroxybenzotriazole (HOBt, 1.2 eq)

- Solvent: THF

- Steps :

- Combine reagents at 0°C.

- Warm to room temperature and stir for 6–8 h.

- Quench with water, extract with ethyl acetate, and purify by recrystallization.

Bis(pentafluorophenyl) Carbonate (PFC) Route

- Reagents :

- Carboxylic acid (1 eq)

- Bis(pentafluorophenyl) carbonate (PFC, 1.5 eq)

- Cesium fluoride (CsF, 0.2 eq)

- Solvent: THF

- Steps :

- Reflux for 4–6 h.

- Remove solvent and purify via flash chromatography.

Comparative Analysis of Methods

Characterization Data

- NMR (CDCl₃) :

- HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water).

Challenges and Optimization

- Boc Deprotection : Avoid acidic conditions during esterification to prevent tert-butyl group cleavage.

- PFP-OH Handling : Use PPE due to toxicity; reactions should be conducted in a fume hood.

- Purification : Silica gel chromatography with hexane/ethyl acetate (3:1) effectively separates the ester from unreacted PFP-OH.

Applications

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and basic conditions, leading to distinct products:

-

Acidic Hydrolysis :

-

Cleavage of the ester group (propanoate) to form the carboxylic acid derivative.

-

Simultaneous deprotection of the tert-butoxycarbonyl (Boc) group under strong acidic conditions (e.g., trifluoroacetic acid, TFA).

-

Example: Conversion to 3-(2-aminoethoxy)propanoic acid .

-

-

Basic Hydrolysis :

Deprotection of the Boc Group

The Boc group serves as a protecting group for the amine, which can be removed under acidic conditions (e.g., TFA in dichloromethane):

-

Mechanism : Acid-catalyzed cleavage of the carbamate ester.

Amide Bond Formation

The carboxylic acid derivative (formed after hydrolysis) can react with amines to form amide linkages:

-

Activation Methods :

-

Application : Synthesis of ADCs, where the amide bond links the compound to cytotoxic payloads or antibodies .

Mitsunobu Reaction

The ethoxy group can participate in Mitsunobu reactions to form ethers:

-

Reagents : Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DIAD).

-

Example : Reaction with ethanolamine to form 3-(2-aminoethoxy)propanoic acid derivatives .

Reaction Conditions and Data

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H18F5NO5

- Molecular Weight : 399.31 g/mol

- CAS Number : 2088570-78-7

The compound features a perfluorinated phenyl group, which enhances its chemical stability and lipophilicity, making it suitable for various applications in drug design and delivery systems.

Drug Development

Perfluorophenyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate has been investigated for its potential in drug development due to its ability to modify pharmacokinetic properties of therapeutic agents. The incorporation of the tert-butoxycarbonyl group can protect amino functionalities during synthesis, facilitating the development of prodrugs that release active pharmaceutical ingredients selectively in biological environments.

Case Study : In a study focusing on prodrug formulations, researchers utilized derivatives of this compound to enhance the solubility and bioavailability of poorly soluble drugs. The results indicated improved absorption rates in vivo compared to standard formulations .

Bioconjugation Techniques

The compound is also employed in bioconjugation techniques, where it serves as a linker for attaching biomolecules to surfaces or other molecules. This application is crucial in the development of targeted therapies and diagnostic tools.

Data Table: Bioconjugation Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Targeted Drug Delivery | Linking drugs to specific cells or tissues | Antibody-drug conjugates for cancer therapy |

| Diagnostic Imaging | Conjugation with imaging agents | Enhanced contrast agents for MRI |

| Vaccine Development | Linker for antigens in vaccine formulations | Improved immune response through targeted delivery |

Material Science

In material science, this compound is used to create fluorinated polymers that exhibit unique properties such as hydrophobicity, chemical resistance, and thermal stability. These materials are valuable in various industrial applications.

Case Study : A recent investigation into fluorinated polymer coatings demonstrated that incorporating this compound significantly improved the surface properties of coatings used in harsh environments, such as aerospace and automotive industries .

Mechanism of Action

The mechanism of action of Perfluorophenyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate involves its reactivity and selectivity in chemical reactions. The tert-butoxycarbonyl group provides protection to the amino group, allowing for selective reactions to occur at other sites on the molecule . This selective reactivity is crucial for the synthesis of complex organic molecules and the study of their effects on biological systems.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

From the evidence, the following compounds exhibit structural or functional similarities (Table 1):

| Compound Name | CAS No. | Similarity Score | Key Features |

|---|---|---|---|

| tert-Butyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate | 145119-18-2 | 0.81 | Boc-protected aminoethoxy group; lacks perfluorophenyl ester |

| tert-Butyl (2-(allyloxy)ethyl)carbamate | 441752-75-6 | 0.80 | Boc-protected amine with allyloxy group; ethyl carbamate backbone |

| 2-((tert-Butoxycarbonyl)amino)ethyl dec-9-enoate | 89760-46-3 | 0.82 | Long-chain alkenyl ester; Boc-protected amine |

| Perfluorophenyl 3-(2-(4-formylbenzamido)ethoxy)propanoate | 2101206-67-9 | N/A | Perfluorophenyl ester with formylbenzamido side chain; activated for conjugation |

Table 1 : Structural analogs of the target compound, highlighting functional group variations and similarity scores .

Reactivity and Functional Group Comparison

Perfluorophenyl Esters vs. tert-Butyl Esters :

The target compound’s perfluorophenyl ester exhibits superior electrophilicity compared to tert-butyl esters (e.g., CAS 145119-18-2), enabling faster amidation with nucleophiles like amines or hydrazides . However, tert-butyl esters are more hydrolytically stable and require harsher conditions for deprotection, limiting their utility in sensitive biological applications .- Boc-Protected Amines vs. Azido/Allyloxy Groups: While the Boc group in the target compound allows controlled amine deprotection, analogs like tert-butyl (2-(allyloxy)ethyl)carbamate (CAS 441752-75-6) or azido-containing derivatives (e.g., tert-butyl 3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propanoate) are tailored for click chemistry or photopolymerization, respectively . These functionalities expand application scope but reduce compatibility with acid-labile substrates .

- Side Chain Modifications: Compounds such as 2-((tert-butoxycarbonyl)amino)ethyl dec-9-enoate (CAS 89760-46-3) incorporate long alkenyl chains, enhancing hydrophobicity for lipid-based drug delivery, whereas the target compound’s propanoate backbone balances solubility and reactivity .

Biological Activity

Perfluorophenyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate is a synthetic compound notable for its unique chemical structure, which includes a perfluorinated phenyl group and a tert-butoxycarbonyl (Boc) protected amino acid moiety. Its molecular formula is C16H18F5NO5, with a molecular weight of approximately 399.31 g/mol. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Chemical Structure and Properties

The structure of this compound features:

- Perfluorinated Phenyl Group : Enhances lipophilicity and metabolic stability.

- Boc-Protected Amino Acid Moiety : Provides stability and reactivity, making it valuable in pharmaceutical development.

Structural Formula

The structural representation can be summarized as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 399.31 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Pharmacological Potential

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant pharmacological properties. The presence of the perfluorinated group can enhance the compound's bioactivity, potentially making it suitable for various applications including:

- Drug Delivery Systems : The lipophilic nature may facilitate better absorption and distribution in biological systems.

- Synthesis of Biologically Active Molecules : It serves as an intermediate in the synthesis of other compounds with therapeutic potential.

Case Studies and Research Findings

Recent studies have explored the biological implications of fluorinated compounds, particularly in relation to their pharmacokinetics and pharmacodynamics. For instance:

- Enhanced Metabolic Stability : Research indicates that fluorinated analogs often demonstrate improved metabolic stability compared to their non-fluorinated counterparts, which can lead to prolonged therapeutic effects.

- Inhibition Studies : Similar compounds have been shown to inhibit specific enzymes or biological pathways, suggesting that this compound may also possess inhibitory properties against certain biological targets.

Comparative Analysis

To further understand its potential, a comparative analysis with similar compounds can be insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Perfluoroalkyl 3-(2-aminoethoxy)propanoate | C16H18F5NO5 | Contains perfluoroalkyl groups enhancing lipophilicity |

| Boc-Amino Ethoxy Propanoate | C13H23NO4 | Lacks fluorinated groups but retains similar functions |

| Tert-butyl 3-(2-aminoethoxy)propanoate | C15H29NO4 | Similar backbone without fluorination |

Q & A

Basic: What synthetic strategies are employed to prepare Perfluorophenyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate, and how is purity ensured?

Answer:

The synthesis typically involves a multi-step approach:

Boc Protection: The amino group in 2-aminoethoxyethanol is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) to yield tert-butyl (2-hydroxyethyl)carbamate .

Esterification: The hydroxyl group is activated (e.g., via tosylation) and coupled with 3-bromopropanoic acid derivatives. Alternatively, direct coupling using carbodiimide-based reagents (e.g., DCC or EDC) with perfluorophenyl alcohol forms the ester .

Purification: Column chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC (C18 columns, acetonitrile/water mobile phase) ensures high purity (>95%). LC-MS and ¹H/¹³C NMR validate structural integrity .

Basic: Which analytical techniques are critical for characterizing this compound and confirming its identity?

Answer:

- NMR Spectroscopy: ¹H NMR (δ ~1.4 ppm for Boc methyl groups) and ¹⁹F NMR (distinct signals for perfluorophenyl moiety) confirm structural motifs .

- Mass Spectrometry (HRMS): High-resolution ESI-MS identifies the molecular ion ([M+H]⁺ or [M+Na]⁺) with <3 ppm mass error .

- HPLC: Reverse-phase HPLC (C18 column, UV detection at 254 nm) assesses purity and detects hydrolytic degradation products .

Advanced: How do reaction conditions influence the stability of the Boc group and perfluorophenyl ester during downstream applications?

Answer:

- Boc Deprotection: Trifluoroacetic acid (TFA, 20–50% in DCM) selectively removes the Boc group without cleaving the perfluorophenyl ester. Kinetic studies show >90% deprotection efficiency within 1–2 hours at 25°C .

- Ester Hydrolysis: The perfluorophenyl ester is stable in anhydrous solvents (DMF, THF) but hydrolyzes slowly in aqueous buffers (t₁/₂ ~24 hours at pH 7.4). Adjusting pH to <6 or >8 accelerates hydrolysis, which can be monitored via ¹⁹F NMR .

Advanced: What mechanistic insights explain the reactivity of the perfluorophenyl ester in bioconjugation compared to NHS esters?

Answer:

Perfluorophenyl esters exhibit slower reaction kinetics than NHS esters due to electron-withdrawing fluorine atoms stabilizing the transition state. However, they offer superior hydrolytic stability, enabling controlled conjugation in aqueous media (e.g., antibody-drug linker synthesis). Kinetic studies using LC-MS show a 2–3 fold lower reaction rate with primary amines compared to NHS esters, requiring longer incubation times (12–24 hours) .

Basic: What storage conditions are optimal to prevent degradation of this compound?

Answer:

- Temperature: Store at –20°C in anhydrous conditions to minimize hydrolysis.

- Solvent: Dissolve in dry DMF or DMSO (1–10 mM stock solutions) under inert gas (N₂/Ar).

- Stability Monitoring: Periodic ¹H NMR or HPLC analysis detects degradation (e.g., free propanoic acid or Boc-deprotected intermediates) .

Advanced: How is this compound applied in designing enzyme-cleavable prodrugs or PROTACs?

Answer:

The perfluorophenyl ester serves as a traceless linker in prodrugs. For example:

- PROTACs: Conjugation of a Boc-protected amine to E3 ligase ligands via the ester enables pH-sensitive release in lysosomal compartments. In vitro assays (e.g., Western blotting) confirm target protein degradation efficiency .

- Prodrug Activation: Enzymatic cleavage (e.g., esterases) releases active drugs, validated using LC-MS/MS in cell lysates .

Advanced: How can conflicting data on Boc deprotection efficiency under acidic conditions be resolved?

Answer:

Contradictions arise from varying acid strengths and solvent systems. Systematic optimization is recommended:

- Titration Studies: Use TFA (20–50%) in DCM with monitoring via TLC or ¹H NMR.

- Alternative Acids: HCl/dioxane (4 M) may reduce ester hydrolysis side reactions.

- Kinetic Modeling: Fit deprotection rates to first-order kinetics to identify ideal conditions (e.g., 30% TFA, 2 hours) .

Basic: How does solvent polarity impact the compound’s reactivity in nucleophilic acyl substitution?

Answer:

Polar aprotic solvents (DMF, DMSO) enhance reactivity by stabilizing the transition state. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.